molecular formula C17H14ClNO3 B5110664 Methyl 1-(4-chlorophenyl)-5-hydroxy-2-methylindole-3-carboxylate

Methyl 1-(4-chlorophenyl)-5-hydroxy-2-methylindole-3-carboxylate

Cat. No.: B5110664
M. Wt: 315.7 g/mol
InChI Key: ZTKFPRBNWLFGGU-UHFFFAOYSA-N
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Description

Methyl 1-(4-chlorophenyl)-5-hydroxy-2-methylindole-3-carboxylate is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-chlorophenyl)-5-hydroxy-2-methylindole-3-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-chlorophenyl)-5-hydroxy-2-methylindole-3-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various indole derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 1-(4-chlorophenyl)-5-hydroxy-2-methylindole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An indole derivative with antiviral activity.

    N-arylsulfonyl-3-acetylindole: An indole derivative with anti-HIV activity.

Uniqueness

Methyl 1-(4-chlorophenyl)-5-hydroxy-2-methylindole-3-carboxylate stands out due to its unique combination of functional groups, which confer specific biological activities and make it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

methyl 1-(4-chlorophenyl)-5-hydroxy-2-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c1-10-16(17(21)22-2)14-9-13(20)7-8-15(14)19(10)12-5-3-11(18)4-6-12/h3-9,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKFPRBNWLFGGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C3=CC=C(C=C3)Cl)C=CC(=C2)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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